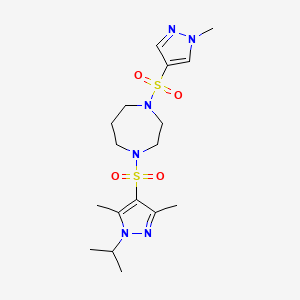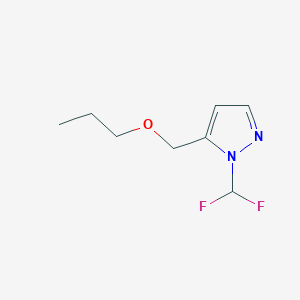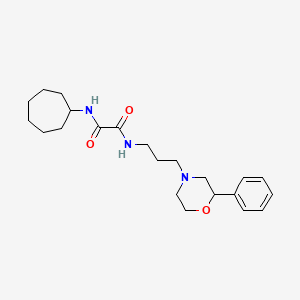![molecular formula C12H17N5O3 B2509724 (2S)-2-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID CAS No. 1308935-66-1](/img/structure/B2509724.png)
(2S)-2-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID is a synthetic organic compound that features a pyrimidine ring, a piperazine moiety, and a propanoic acid group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID typically involves multi-step organic reactions. One possible route could start with the preparation of the pyrimidine derivative, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step might involve the coupling of the intermediate with a propanoic acid derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyrimidine moiety.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, this compound might be investigated for its potential as a drug candidate, given its structural features that are common in bioactive molecules.
Medicine
In medicine, it could be explored for its therapeutic potential, possibly as an inhibitor of specific enzymes or receptors.
Industry
Industrially, the compound might find applications in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action for (2S)-2-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)BUTANOIC ACID: Similar structure with a butanoic acid group instead of propanoic acid.
(2S)-2-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)ACETIC ACID: Similar structure with an acetic acid group.
Uniqueness
The uniqueness of (2S)-2-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID lies in its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-9(10(18)19)15-12(20)17-7-5-16(6-8-17)11-13-3-2-4-14-11/h2-4,9H,5-8H2,1H3,(H,15,20)(H,18,19)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIPZRMUKZHCDJ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
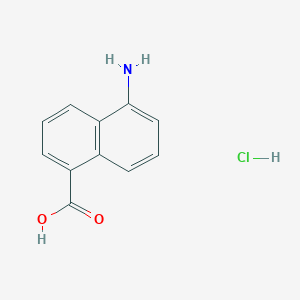
![N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2509645.png)



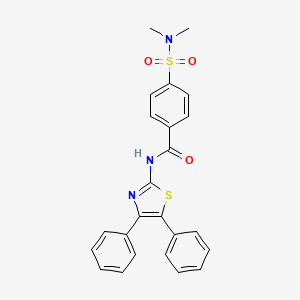

![1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2509654.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2509656.png)

